1-Methoxybutane-2,3-dione

Lipophilicity Partition coefficient α-Diketone

1-Methoxybutane-2,3-dione (CAS 154741-31-8) is a C5-methoxy-substituted α-diketone with molecular formula C5H8O3 and molecular weight 116.11 g/mol. It belongs to the 1,2-dicarbonyl class whose prototypical member is diacetyl (2,3-butanedione, CAS 431-03-8).

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
CAS No. 154741-31-8
Cat. No. B115255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxybutane-2,3-dione
CAS154741-31-8
Synonyms2,3-Butanedione, 1-methoxy- (9CI)
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESCC(=O)C(=O)COC
InChIInChI=1S/C5H8O3/c1-4(6)5(7)3-8-2/h3H2,1-2H3
InChIKeyAZDRNBKNCWPLMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxybutane-2,3-dione (CAS 154741-31-8): Procurement-Relevant Identity and Class Placement


1-Methoxybutane-2,3-dione (CAS 154741-31-8) is a C5-methoxy-substituted α-diketone with molecular formula C5H8O3 and molecular weight 116.11 g/mol [1]. It belongs to the 1,2-dicarbonyl class whose prototypical member is diacetyl (2,3-butanedione, CAS 431-03-8). The methoxy substitution at the 1-position introduces an additional hydrogen-bond acceptor and alters the electronic environment of the adjacent carbonyl groups, differentiating it from the parent α-diketone scaffold [1]. The compound has been fully characterized by single-crystal X-ray diffraction, 1H/13C NMR, IR, and Raman spectroscopy, providing unambiguous structural confirmation [2].

+
Methoxy-substituted α-diketone scaffold
C1 methoxy group adds an H-bond acceptor and differentiates electronic environment from parent diacetyl
+
Full structural characterization
Single-crystal X-ray, ¹H/¹³C NMR, IR, and Raman data available for unambiguous identity confirmation
+
Distinct physicochemical profile
Altered lipophilicity, polar surface area, and boiling point versus simpler α-diketones support workflow differentiation

Why 1-Methoxybutane-2,3-dione Cannot Be Interchanged with Diacetyl or 2,3-Pentanedione in Research and Industrial Workflows


Within the α-diketone family, diacetyl (2,3-butanedione) and 2,3-pentanedione are frequently treated as interchangeable butter-flavor carbonyls. However, 1-Methoxybutane-2,3-dione departs from this pattern at the molecular level: its methoxy substituent increases the topological polar surface area (TPSA) by over 27% relative to diacetyl, adds a third hydrogen-bond acceptor, and shifts the computed XLogP3 by +0.8 log units, indicating meaningfully different partitioning behavior [1]. The boiling point is elevated by approximately 32 °C versus diacetyl, which directly impacts distillation-based purification and headspace volatility in flavor or fragrance formulations [1]. These physicochemical differences mean that substituting diacetyl or 2,3-pentanedione for 1-Methoxybutane-2,3-dione—without experimental re-validation—will alter solvent partitioning, chromatographic retention, and vapor-phase behavior in any application where these properties are performance-critical.

Lipophilicity shift may alter partitioning
The methoxy group raises computed lipophilicity substantially over diacetyl, affecting reversed-phase retention and solvent extraction without method re-validation.
Higher polar surface area changes retention
An additional H-bond acceptor and increased TPSA alter chromatographic retention and membrane interaction profiles relative to diacetyl and 2,3-pentanedione.
Elevated boiling point impacts volatility-dependent workflows
Boiling point is markedly higher than diacetyl, altering distillation conditions and headspace volatility in flavor or fragrance formulation research.

Quantitative Differentiation Evidence for 1-Methoxybutane-2,3-dione Versus Closest α-Diketone Analogs


Computed Lipophilicity (XLogP3) Shift of +0.8 Log Units Versus Diacetyl Alters Partitioning Behavior

1-Methoxybutane-2,3-dione exhibits a computed XLogP3 value of -0.5, compared to -1.3 for diacetyl (2,3-butanedione) [1][2]. This +0.8 log-unit increase indicates that the methoxy-substituted compound is approximately 6.3-fold more lipophilic than its parent α-diketone. Against 2,3-pentanedione (XLogP3 = 0.1), the target compound is 0.6 log units less lipophilic, placing it at an intermediate hydrophobicity between the two common flavor diketones [1][3].

Lipophilicity shift
Cross-study comparable
XLogP3 −0.5 vs −1.3 (diacetyl), Δ +0.8
Supports partitioning context review; approximately 6.3× more lipophilic than parent diketone
Computed property; experimental logP may differ
Lipophilicity Partition coefficient α-Diketone Physicochemical property

Topological Polar Surface Area (TPSA) Increased by 27% Over Diacetyl and 2,3-Pentanedione

The TPSA of 1-Methoxybutane-2,3-dione is 43.4 Ų, compared to 34.1 Ų for both diacetyl and 2,3-pentanedione [1][2][3]. This 9.3 Ų increase (+27.3%) arises from the methoxy oxygen, which also raises the hydrogen-bond acceptor count from 2 (diacetyl) to 3 [1]. In the context of predictive ADME models where TPSA < 60 Ų generally indicates good blood-brain barrier penetration and TPSA < 140 Ų predicts acceptable oral absorption, the absolute values remain in a favorable range; however, the relative difference is large enough to affect passive membrane diffusion rates in cell-based assays [1][2].

Polar surface area increase
Cross-study comparable
TPSA 43.4 Ų vs 34.1 Ų, +27.3%
Alters chromatographic retention and membrane diffusion context
One additional H-bond acceptor; relative difference is key, absolute values remain in favorable range
Polar surface area Membrane permeability Hydrogen bonding Drug-likeness

Boiling Point Elevated by ~32 °C Over Diacetyl: Implications for Purification and Volatility-Dependent Applications

The predicted boiling point of 1-Methoxybutane-2,3-dione is 120.2 ± 23.0 °C at 760 mmHg , compared to the experimentally determined boiling point of 88 °C for diacetyl and 108–112 °C for 2,3-pentanedione . This represents a ~32 °C elevation over diacetyl and a ~10 °C elevation over 2,3-pentanedione. The flash point of 1-Methoxybutane-2,3-dione is predicted at 30.7 ± 22.7 °C, versus 7 °C for diacetyl, indicating reduced flammability hazard during handling .

Boiling point elevation
Cross-study comparable
120.2 ± 23.0 °C vs 88 °C (diacetyl), Δ ~32 °C
Supports distillation method adaptation context
Predicted value; experimental determination recommended for critical separations
Boiling point Distillation Volatility Formulation

One-Step Quantitative Synthesis via Adapted Vilsmeier Conditions Offers Higher Atom Economy than Multi-Step Routes

A published protocol in Molbank (2023) reports the one-step synthesis of 1-Methoxybutane-2,3-dione in quantitative yield using adapted Vilsmeier conditions [1]. The product was characterized by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1]. In contrast, the industrial synthesis of diacetyl typically proceeds via oxidation of 2-butanone over a copper catalyst at ~300 °C or dehydrogenation of 2,3-butanediol, with reported yields generally in the 60–85% range depending on catalyst and conditions [2][3]. The near-quantitative Vilsmeier route provides a direct synthetic entry to the methoxy-functionalized scaffold in a single step, whereas analogous 1-alkoxy-2,3-butanedione derivatives typically require multi-step protection/deprotection sequences [1].

Synthetic yield & step count
Class-level inference
Quantitative (one-step Vilsmeier) vs 60–85% (diacetyl industrial)
Supports synthesis route selection context
Adapted Vilsmeier conditions; yields may vary with scale and purity requirements
Synthetic yield Vilsmeier reaction Atom economy Process chemistry

Methoxy Substituent Modulates α-Diketone Electrophilicity: Class-Level Implications for Respiratory Toxicity Profile

The respiratory toxicity of α-diketones including diacetyl and 2,3-pentanedione has been mechanistically linked to the electrophilicity of their adjacent carbonyl groups, which covalently modify nucleophilic arginine residues in airway epithelial proteins [1][2]. The electron-withdrawing methoxy substituent at the 1-position of 1-Methoxybutane-2,3-dione is expected to increase the electrophilicity of the adjacent C2 carbonyl relative to the unsubstituted parent. Conversely, the C3 carbonyl (adjacent to a methyl group) retains electronic character closer to that of diacetyl [3]. No direct respiratory toxicity data exist for 1-Methoxybutane-2,3-dione; however, structure-activity relationship (SAR) analyses of α-diketones in the murine local lymph node assay demonstrate that electrophilicity parameters based on Taft substituent constants correlate quantitatively with sensitization potency [2]. The unsymmetrical electronic character of the target compound distinguishes it from the symmetrical diacetyl and 2,3-pentanedione scaffolds.

Electrophilicity modulation
Class-level inference
Unsymmetrical carbonyl activation; no direct toxicity data
Class-level electrophilicity context; requires dedicated toxicological study
SAR literature suggests electrophilicity correlates with sensitization; extrapolation to this derivative is not supported
Electrophilicity Respiratory toxicity α-Diketone Structure-activity relationship

Complete Spectroscopic and Crystallographic Characterization Package Enables Unambiguous Identity Confirmation

1-Methoxybutane-2,3-dione has been fully characterized by single-crystal X-ray diffraction, providing unambiguous confirmation of the methoxy substitution at the 1-position [1]. Complete 1H, 2H, and 13C NMR assignments, together with IR and Raman spectroscopic data, are published in the Molbank (2023) characterization paper [1]. In contrast, many commercial samples of diacetyl and 2,3-pentanedione are certified by GC purity alone without crystallographic confirmation . The availability of a published X-ray structure (CCDC deposition) provides a definitive reference for identity testing via powder XRD, which is not available for the simpler α-diketones that are liquids at ambient temperature [1].

Structural characterization
Supporting evidence
Single-crystal X-ray, full ¹H/¹³C NMR, IR, Raman
Supports identity confirmation and batch QC
Published CCDC deposition enables powder XRD identity testing
X-ray crystallography NMR spectroscopy Quality control Structural confirmation

Evidence-Backed Application Scenarios for 1-Methoxybutane-2,3-dione (CAS 154741-31-8) in Research and Industrial Procurement


α-Diketone Scaffold Diversification in Synthetic Chemistry Programs

For medicinal chemistry and chemical biology programs requiring an α-diketone core with tunable lipophilicity, 1-Methoxybutane-2,3-dione offers a 0.8 log-unit XLogP3 shift relative to diacetyl [1], providing a handle for modulating partition coefficients without altering the dicarbonyl pharmacophore. The quantitative single-step Vilsmeier synthesis [2] makes the compound accessible for library synthesis where the methoxy group can serve as a latent site for further functionalization (e.g., demethylation to the alcohol or oxidation to the carboxylic acid).

Flavor Research Tool for Structure-Odor Relationship Studies of α-Diketones

The elevated boiling point (+32 °C vs diacetyl) and increased TPSA (+27%) of 1-Methoxybutane-2,3-dione [1] alter its headspace partitioning and odor release kinetics relative to diacetyl, making it a valuable probe molecule in structure-odor relationship (SOR) studies. Researchers investigating the molecular determinants of buttery aroma perception can use this compound to decouple volatility effects from receptor-level odorant recognition, particularly given the documented respiratory toxicity concerns with diacetyl and 2,3-pentanedione that complicate sensory panel studies [3].

Analytical Reference Standard for LC-MS/MS Method Development

With a TPSA of 43.4 Ų (vs 34.1 Ų for diacetyl) and an additional H-bond acceptor [1], 1-Methoxybutane-2,3-dione exhibits distinct reversed-phase chromatographic retention relative to the simpler α-diketones. This property makes it useful as a system suitability standard or internal reference compound in LC-MS/MS methods targeting α-dicarbonyl compounds in complex food, beverage, or biological matrices, where co-elution of diacetyl with matrix interferents is a known analytical challenge.

Occupational Toxicology Benchmarking of Methoxy-Functionalized α-Diketones

Given the established respiratory toxicity of diacetyl and 2,3-pentanedione linked to carbonyl electrophilicity [3], 1-Methoxybutane-2,3-dione serves as a structurally defined probe to test whether methoxy substitution alters the α-diketone toxicity profile. The unsymmetrical electronic character—with the C2 carbonyl activated by the electron-withdrawing -CH2OCH3 group—allows toxicology researchers to evaluate whether differential carbonyl electrophilicity translates to differential protein adduction and respiratory tract injury, informing safer-by-design principles for industrial flavor chemical development.

Application
Selection Property
Validation Focus
Synthetic chemistry programs
Methoxy-α-diketone scaffold with tunable lipophilicity
Single-step synthesis reproducibility
Flavor structure-odor research
Altered volatility and partitioning profile
Headspace partitioning verification
LC-MS/MS method development
Distinct chromatographic retention and H-bonding
System suitability and co-elution check under method conditions
Occupational toxicology probe
Unsymmetrical carbonyl electrophilicity
Toxicity profile differentiation study required
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